molecular formula C21H17N3O3S2 B11258704 2,2-diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

2,2-diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11258704
M. Wt: 423.5 g/mol
InChI Key: JHVXHPBHLWSKKS-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzothiazole ring, a sulfamoyl group, and a diphenylacetamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C21H17N3O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

2,2-diphenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H17N3O3S2/c22-29(26,27)16-11-12-17-18(13-16)28-21(23-17)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,22,26,27)(H,23,24,25)

InChI Key

JHVXHPBHLWSKKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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